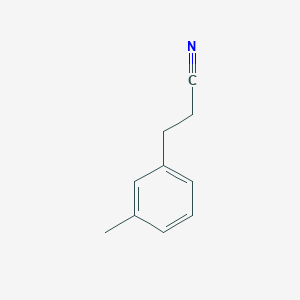

3-(3-Methylphenyl)propanenitrile

Description

Significance of the Nitrile Functional Group in Advanced Chemical Synthesis and Materials Science

The nitrile, or cyano, functional group (-C≡N) is a cornerstone of modern organic chemistry, valued for its unique electronic properties and versatile reactivity. epa.gov Comprising a carbon atom triple-bonded to a nitrogen atom, this group is linear and highly polar, with the electronegative nitrogen atom creating a partial positive charge on the carbon. nih.gov This polarity makes the carbon atom susceptible to attack by nucleophiles, a fundamental principle exploited in a vast array of synthetic transformations. simsonpharma.com

In advanced chemical synthesis, the nitrile group serves as a critical intermediate. simsonpharma.com It can be readily transformed into a variety of other functional groups, including primary amines through reduction, and amides or carboxylic acids via hydrolysis. nih.govnih.gov This ability to act as a "masked" carboxylic acid or amine allows for complex molecular architectures to be built from simpler starting materials. Furthermore, the introduction of a nitrile group via reactions like nucleophilic substitution is a common strategy for extending a carbon chain by one atom. The nitrile's electrophilic carbon and nucleophilic nitrogen also enable its participation in various cycloaddition reactions, forming important carbo- and heterocyclic structures.

Beyond its role as a synthetic intermediate, the nitrile group is integral to materials science. Nitrile-containing polymers, such as nitrile rubber, are prized for their resistance to oils and fuels, leading to widespread use in seals and gloves. Acrylonitrile, a key monomer, is fundamental to the production of plastics and acrylic fibers. The strong electron-withdrawing nature of the cyano group also influences the electronic and physical properties of materials, making nitriles components in the synthesis of dyes, agrochemicals, and functional materials. nih.gov

Overview of Aromatic Nitrile Chemistry and its Evolving Research Landscape

Aromatic nitriles, compounds where a cyano group is attached to an aromatic ring system, are a particularly important subclass with extensive applications in pharmaceuticals, agrochemicals, and fine chemicals. epa.gov The chemistry of these compounds is a dynamic and evolving field of research. Traditionally, the synthesis of aromatic nitriles often involved transition-metal-mediated cyanation of aryl halides using metal cyanides like CuCN or KCN. However, concerns over the toxicity and waste generated by these methods have spurred research into more sustainable alternatives, such as the use of nonmetallic cyano-group sources and the direct C-H bond functionalization of arenes.

A significant area of contemporary research focuses on the transformation of the nitrile group itself. While historically considered highly stable, the C-CN bond in aryl nitriles is now being targeted for cleavage and functionalization. Recent advances have demonstrated methods for transition metal-catalyzed, radical-mediated, or acid/base-mediated transformations of the C-CN bond, opening new synthetic pathways.

The hydrolysis of aromatic nitriles to produce carboxylic acids and amides remains a fundamental reaction with broad applications. Research in this area continues to refine acid- and base-catalyzed hydrolysis mechanisms to improve efficiency and control selectivity, which is crucial for the synthesis of specialty chemicals and pharmaceutical intermediates. The versatility of aromatic nitriles ensures they remain a central focus in the development of novel synthetic methodologies and advanced materials.

Structural Classifications and Nomenclature Considerations within Arylpropanenitriles

Arylpropanenitriles are a specific class of aromatic nitriles characterized by a three-carbon nitrile chain (propanenitrile) attached to an aromatic ring. The systematic nomenclature, as guided by the International Union of Pure and Applied Chemistry (IUPAC), reflects this structure. The parent structure is propanenitrile (CH₃CH₂C≡N). When an aryl group is a substituent, its position on the propane (B168953) chain is indicated by a number, with the nitrile carbon designated as position 1.

For the compound of interest, 3-(3-Methylphenyl)propanenitrile , the name breaks down as follows:

propanenitrile : Indicates a three-carbon chain with a terminal -C≡N group.

3-(...) : Specifies that the substituent is attached to the third carbon of the propanenitrile chain (the carbon furthest from the nitrile group).

3-Methylphenyl : Describes the aryl substituent. It is a phenyl (benzene) ring with a methyl group at position 3 of the ring (also known as a meta- or m-tolyl group).

Structurally, arylpropanenitriles can be classified based on the substitution patterns on both the aromatic ring and the aliphatic chain. For instance, substitutions can occur at the ortho (2-), meta (3-), or para (4-) positions of the phenyl ring. Further complexity can be introduced with additional functional groups on the chain, such as in 3-hydroxy-3-arylpropanenitriles or 3-amino-3-arylpropanenitriles.

Research Context and Historical Perspectives on this compound and Related Compounds

While specific historical accounts detailing the first synthesis of this compound are not prominent in readily available literature, its research context can be understood through the study of structurally similar arylpropanenitriles. These related compounds serve as important building blocks and intermediates in various synthetic applications, highlighting the utility of the arylpropanenitrile scaffold.

Recent research has underscored the importance of this class of compounds in biocatalysis. A 2022 study, for example, focused on the direct enzymatic hydroxylation of prochiral 3-arylpropanenitriles to create chiral β-hydroxy nitriles with excellent enantioselectivity. Such chiral molecules are highly valuable in the pharmaceutical industry. This demonstrates a modern application where the 3-arylpropanenitrile structure is a key substrate for producing high-value, stereochemically defined products.

The synthetic utility of this framework is further illustrated by research on various derivatives:

3-Oxo-3-(3-methylphenyl)propionitrile has been utilized as a precursor in the one-pot synthesis of 3-(3-methylphenyl)-2-propynenitrile, showcasing a transformation from a propanenitrile to a propynenitrile system.

3-[(3-Methylphenyl)amino]propanenitrile is recognized as a building block in organic synthesis for introducing methylphenyl and amino groups into target molecules. Its synthesis often involves the reaction between m-toluidine (B57737) and acrylonitrile.

Derivatives such as 3-(Ethyl(3-methylphenyl)amino)propanenitrile are also subjects of study, with available data on their physicochemical properties and hazards.

These examples collectively indicate that the 3-(aryl)propanenitrile motif, including the specific substitution pattern found in this compound, is a recurring and valuable structure in the field of synthetic organic chemistry. Research continues to explore the reactions and applications of these compounds as versatile intermediates.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(m-tolyl)propanenitrile |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| Physical State | Not specified in searched sources |

| Melting Point | Not specified in searched sources |

| Boiling Point | Not specified in searched sources |

Table 2: Examples of Related Arylpropanenitrile Derivatives in Research

| Compound Name | Structural Difference from Target | Research Application/Context | Reference |

| 3-Oxo-3-(3-methylphenyl)propionitrile | Carbonyl group at C3 | Precursor for the synthesis of 3-(3-methylphenyl)-2-propynenitrile. | |

| 3-[(3-Methylphenyl)amino]propanenitrile | Amino group linking phenyl ring and C3 | Building block in organic synthesis. | |

| 3-Hydroxy-3-arylpropanenitriles | Hydroxyl group at C3 | Target molecules in enantioselective enzymatic hydroxylation studies. | |

| 3-(Ethyl(3-methylphenyl)amino)propanenitrile | Ethyl group on the linking amino nitrogen | Subject of physicochemical and safety studies. |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTBFQXBUXTVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307418 | |

| Record name | 3-Methylbenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25468-88-6 | |

| Record name | 3-Methylbenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25468-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Methylphenyl Propanenitrile and Analogues

Established Chemical Routes for Arylpropanenitrile Assembly

Established methodologies for synthesizing arylpropanenitriles often rely on fundamental organic reactions that have been refined over decades. These routes provide reliable access to the target structures, although they may sometimes involve harsh conditions or hazardous reagents.

Carbon-Carbon Bond Formation Strategies in Propanenitrile Scaffold Construction

A primary strategy for assembling the propanenitrile structure involves the formation of a new carbon-carbon bond, which extends a carbon chain. cognitoedu.orgyoutube.com One of the most direct methods for synthesizing compounds like 3-(3-methylphenyl)propanenitrile is the nucleophilic substitution reaction between a suitable alkyl halide and a cyanide salt. chemrevise.orgpressbooks.pub

In this approach, a benzyl (B1604629) halide, such as 3-methylbenzyl bromide, can be reacted with a cyanide source. However, to obtain the propanenitrile, a two-carbon extension is required after the initial cyanation. A more direct route involves the reaction of a 1-halo-2-(3-methylphenyl)ethane with a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN) in a polar solvent. thesciencehive.co.uk The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom attached to the halogen, displacing the halide ion and forming the nitrile. thesciencehive.co.ukyoutube.com This reaction is a classic Sₙ2 mechanism and is highly effective for primary and secondary alkyl halides. pressbooks.pub

Key Features of Nucleophilic Substitution for Nitrile Synthesis:

Reagents: Alkyl halide (e.g., 1-bromo-2-(3-methylphenyl)ethane), Metal Cyanide (e.g., KCN, NaCN). chemrevise.org

Mechanism: Sₙ2 Nucleophilic Substitution. pressbooks.pub

Advantage: Directly forms the C-CN bond and extends the carbon chain. cognitoedu.org

Another important carbon-carbon bond-forming reaction is the nucleophilic addition of cyanide to carbonyl compounds to form cyanohydrins. chemrevise.org For instance, 3-methylphenylacetaldehyde could react with hydrogen cyanide (often generated in situ from NaCN and acid) to form a cyanohydrin, which could then be further transformed to achieve the propanenitrile structure, although this is a multi-step process.

Transition Metal-Catalyzed Cyanation of Aromatic Precursors (e.g., Palladium-Catalyzed Approaches)

Transition metal catalysis has revolutionized the synthesis of aryl nitriles from aromatic precursors such as aryl halides and triflates. google.comnih.gov These methods offer high efficiency and functional group tolerance, avoiding the harsh conditions of some traditional methods like the Sandmeyer reaction. researchgate.net Palladium, nickel, and copper are the most commonly employed metals for these transformations. researchgate.netrsc.org

Palladium-catalyzed cyanation, pioneered by Takagi, involves the reaction of an aryl halide (iodide, bromide, or chloride) with a cyanide source in the presence of a palladium catalyst and a ligand. rsc.org A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govrsc.org The latter is favored due to its lower toxicity and high efficiency. researchgate.net

Nickel-catalyzed cyanation has emerged as a powerful and more cost-effective alternative to palladium-based systems. nih.govnih.gov These reactions can effectively convert aryl chlorides, which are often less reactive in palladium catalysis. google.com Dual catalysis systems, such as photoredox-nickel catalysis, have enabled these reactions to proceed under benign, room-temperature conditions using non-toxic cyanide sources. chinesechemsoc.org

| Catalyst System | Aryl Precursor | Cyanide Source | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Palladium(II) acetate (B1210297) / Ligand | Aryl Bromide/Iodide | K₄[Fe(CN)₆] | DMF, 120-140°C | High yields, well-established | rsc.org |

| Pd/ZnO Nanoparticles | Aryl Bromide/Chloride | K₄[Fe(CN)₆] | DMF, 130°C, Ligand-free | Heterogeneous, recyclable catalyst | rsc.org |

| Nickel(II) complex / Ligand | Aryl Chloride/Triflate | Butyronitrile | Toluene, Base | Cost-effective, uses organic nitrile as source | google.com |

| Photoredox/Nickel Dual Catalysis | Aryl Halide | Organic Cyanide Source | Visible light, Room temp. | Mild, benign conditions, avoids toxic metal cyanides | chinesechemsoc.org |

Nucleophilic Addition Reactions to Activated Aromatic Systems in Nitrile Synthesis

The direct nucleophilic aromatic substitution (SₙAr) of a leaving group on an aromatic ring by a cyanide ion is generally challenging unless the ring is "activated" by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. For an unactivated precursor like 3-methyl-halobenzene, this pathway is not favored.

However, the principles of nucleophilic addition are central to many nitrile syntheses. The nitrile group itself contains an electrophilic carbon atom due to the polarization of the C≡N triple bond. pressbooks.pubchemistrysteps.com This allows nitriles to react with nucleophiles, forming imine anions. pressbooks.pub While this describes the reactivity of the product, understanding this electrophilicity is key to designing syntheses. For example, in base-catalyzed hydrolysis, a hydroxide (B78521) ion adds to the electrophilic carbon of the nitrile. pressbooks.pubrsc.org In some specialized cases, a nitrile synthesis might proceed through intramolecular nucleophilic attack on an activated system. For instance, a base-promoted intramolecular substitution of N-[(2-nitrophenyl)sulfonyl]benzamides provides a redox-neutral route to nitriles without using toxic cyanide reagents or transition metals. organic-chemistry.org

Dehydration Reactions of Aldoximes as a Pathway to Nitriles

The dehydration of aldoximes is a widely used, environmentally benign method for synthesizing nitriles, with water being the only byproduct. nih.gov This two-step sequence involves the initial condensation of an aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to the corresponding nitrile. rsc.orgnih.gov

To synthesize this compound via this route, the required starting material would be 3-(3-methylphenyl)propanal. This aldehyde would first be converted to 3-(3-methylphenyl)propanaldoxime, which would then undergo dehydration. A vast array of reagents and catalysts can effect this transformation, from classic dehydrating agents like thionyl chloride (SOCl₂) and phosphorus pentoxide (P₂O₅) to milder, catalytic systems. researchgate.netchemistrysteps.com Modern methods utilize catalysts based on iron, ruthenium, or copper, often under neutral conditions. organic-chemistry.orgnih.gov

| Reagent/Catalyst | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| XtalFluor-E | Ethyl Acetate | Room Temp. | Fast (<1 hr), efficient, works for diverse substrates | organic-chemistry.orgorganic-chemistry.org |

| Iron Salts (e.g., Fe(OAc)₂) | Toluene | Reflux | Simple, inexpensive metal catalyst, nitrile-free media | nih.gov |

| BOP Reagent / DBU | CH₂Cl₂ | Room Temp. | Very mild conditions, good yields | nih.gov |

| [RuCl₂(p-cymene)]₂ | Toluene | 110°C | Highly efficient under neutral conditions | organic-chemistry.org |

Ammoxidation of Alcohols for Nitrile Generation

Ammoxidation is a powerful process that directly converts alcohols into nitriles in a single step using ammonia (B1221849) as the nitrogen source and an oxidant, typically oxygen from the air. acs.orgnih.gov This method is atom-economical and avoids the multiple steps required in other synthetic routes. The reaction proceeds through the initial oxidation of the alcohol to an aldehyde, which then reacts with ammonia to form an imine, followed by a second oxidation to the nitrile. researchgate.netacs.org

For the synthesis of this compound, the precursor would be 3-(3-methylphenyl)propan-1-ol. Catalytic systems for ammoxidation are often heterogeneous, employing catalysts based on metals like iron, copper, or ruthenium. organic-chemistry.org Recent advancements have focused on developing photocatalytic systems, such as iron-modified titanium dioxide (Fe/TiO₂), which can perform the reaction at room temperature under atmospheric oxygen. acs.orgnih.govacs.org These photocatalytic methods represent a significant step towards more sustainable chemical synthesis. nih.gov

Innovative and Sustainable Synthetic Paradigms

The principles of "Green Chemistry" are increasingly influencing the development of new synthetic methodologies for nitriles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. arkat-usa.org

One of the most promising sustainable approaches is the use of biocatalysis. arkat-usa.org Aldoxime dehydratases (Oxd) are enzymes that catalyze the dehydration of aldoximes to nitriles under mild, aqueous conditions. nih.govmdpi.com This cyanide-free enzymatic process is highly selective and can be applied to a broad range of substrates. nih.gov The aldoxime substrates are readily formed from aldehydes, which can themselves be derived from renewable resources. mdpi.com This biocatalytic platform holds potential for industrial-scale synthesis of fine chemicals and bulk commodities. nih.govmdpi.com

Other innovative strategies focus on improving the sustainability of established reactions. This includes the development of catalytic systems that operate in green solvents like water or ionic liquids, or under solvent-free conditions. arkat-usa.orgresearchgate.net For transition-metal catalysis, research is focused on replacing precious metals like palladium with more abundant and less toxic metals like iron. organic-chemistry.org Furthermore, photoredox catalysis allows reactions to be driven by visible light at ambient temperatures, significantly reducing the energy input required compared to traditional thermally-driven reactions. chinesechemsoc.org These approaches collectively aim to make the synthesis of important molecules like this compound more environmentally and economically sustainable. nih.gov

Biocatalytic Transformations utilizing Nitrilases and Aldoxime Dehydratases for Nitrile Synthesis

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and environmentally benign pathways for chemical synthesis. journals.co.za For nitrile production, two key enzyme classes, nitrilases and aldoxime dehydratases, have garnered significant attention. nih.govnih.gov

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia. openbiotechnologyjournal.comd-nb.info This process is crucial for producing valuable carboxylic acids from nitrile precursors under mild, aqueous conditions. journals.co.za Nitrilases are sourced from a wide variety of organisms, including bacteria, fungi, and plants, and have been successfully commercialized for the production of organic acids. nih.govopenbiotechnologyjournal.com Their high selectivity (enantio-, regio-, and chemo-selectivity) makes them particularly useful for the synthesis of complex pharmaceutical intermediates. openbiotechnologyjournal.comtandfonline.com

Aldoxime dehydratases (Oxd) provide a cyanide-free route to nitriles by catalyzing the dehydration of aldoximes. nih.govproquest.com This method is highly attractive as the aldoxime substrates are easily accessible through the condensation of aldehydes with hydroxylamine. nih.gov Oxd enzymes exhibit a broad substrate scope, accepting aliphatic, aromatic, and arylaliphatic aldoximes, and can perform reactions in various media, including aqueous buffers, organic solvents, or even solvent-free systems. nih.govresearchgate.net This versatility has established a robust biocatalytic platform for synthesizing a wide range of nitriles, from bulk chemicals to chiral fine chemicals, under mild temperature and pressure conditions. proquest.comnih.govresearchgate.net

| Enzyme Class | Reaction Catalyzed | Key Advantages | Substrate Scope |

| Nitrilases | Nitrile → Carboxylic Acid + Ammonia | Mild, aqueous conditions; High selectivity | Broad range of nitriles |

| Aldoxime Dehydratases | Aldoxime → Nitrile + Water | Cyanide-free; Mild conditions; Versatile reaction media | Aliphatic, aromatic, and arylaliphatic aldoximes |

This table summarizes the key features of nitrilases and aldoxime dehydratases in nitrile-related synthesis.

Electrocatalytic Approaches for Green Nitrile Production

Electrosynthesis is gaining prominence as a sustainable alternative for chemical manufacturing, utilizing electricity, potentially from renewable sources, to drive chemical reactions. researchgate.net This approach allows for mild reaction temperatures and pressures, often using water as a solvent, thereby reducing reliance on organic solvents. researchgate.net

The electrosynthesis of nitriles can be achieved from various starting materials, including primary alcohols and amines. researchgate.netacs.org One reported method involves the direct electrosynthesis of nitriles from primary alcohols and ammonia using a simple nickel catalyst in an aqueous electrolyte. researchgate.netrsc.org This process proceeds through a dehydrogenation-imination-dehydrogenation sequence. rsc.org Various aromatic, aliphatic, and heterocyclic primary alcohols can be converted to their corresponding nitriles, demonstrating the broad applicability of this strategy. rsc.org Research has also focused on designing efficient bifunctional catalysts, such as Ru-modified Ni₂P nanobelt arrays, for the selective electro-oxidation of amines (e.g., benzylamine) to nitriles, coupled with hydrogen gas production. acs.org In such systems, in situ formed NiOOH is often identified as the catalytically active site. acs.org

| Starting Material | Catalyst System | Key Features |

| Primary Alcohols | Nickel (Ni) foam | Benign conditions; Aqueous electrolyte; Room temperature |

| Primary Amines | Ru-modified Ni₂P/NF | High Faradaic efficiency; Concurrent H₂ production |

This table presents examples of electrocatalytic systems for nitrile synthesis.

Deep Eutectic Solvent-Mediated Reactions in Nitrile Chemistry

Deep eutectic solvents (DESs) are emerging as a new class of green solvents and catalysts. mdpi.com Typically formed from a mixture of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen-bond donor (such as urea (B33335) or p-toluenesulfonic acid), DESs are biodegradable, have low toxicity, and are often inexpensive. ias.ac.inbath.ac.uk

DESs have been effectively used to promote the one-pot synthesis of nitriles from alcohols or aldehydes. ias.ac.inorganic-chemistry.org For instance, a system composed of choline chloride and p-toluenesulfonic acid can facilitate the aerobic oxidation of benzyl alcohols in the presence of TEMPO, followed by condensation with hydroxylamine hydrochloride to yield aryl nitriles in high yields under mild conditions. ias.ac.in Another approach uses a deep eutectic mixture of choline chloride and urea as an efficient and ecofriendly catalyst for converting aldehydes to nitriles under solvent-free conditions, compatible with both conventional heating and microwave irradiation. organic-chemistry.orgorganic-chemistry.org

Multi-Component and One-Pot Synthetic Strategies for Arylpropanenitrile Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. frontiersin.orgtcichemicals.com This approach offers significant advantages, including reduced reaction times, minimal purification steps, and alignment with the principles of green chemistry. frontiersin.orgnih.gov Similarly, one-pot syntheses, where sequential reactions are performed in the same vessel, improve efficiency by avoiding the isolation of intermediates. rsc.org

These strategies are valuable for constructing complex molecules like arylpropanenitrile derivatives and related heterocyclic systems. znaturforsch.com For example, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been developed using nitrile imines and a surrogate of acetylene. nih.govorganic-chemistry.org The reaction proceeds through a (3+3)-annulation followed by dehydration and ring contraction. organic-chemistry.org The development of novel MCRs provides a robust technique for efficiently synthesizing intricate molecular architectures from simple, readily available starting materials. nih.gov

Synthesis of Key Precursors and Structural Intermediates for this compound

The efficient synthesis of the target compound and its analogues relies heavily on the accessibility of key precursors and versatile building blocks. Research in this area focuses on creating functionalized molecules that can be readily elaborated into more complex structures.

Synthetic Routes to 3-Oxo-3-arylpropanenitriles

3-Oxo-3-arylpropanenitriles are crucial intermediates in organic synthesis, serving as precursors for a wide variety of heterocyclic compounds and other functionalized molecules. Their synthesis and subsequent reactions are well-documented. For instance, they are used as key reactants in multicomponent reactions to synthesize complex molecules like 3-aryl-4-(arylthio)-1H-pyrazol-5-amines. rsc.org

One common application of these precursors is in Michael addition reactions. The reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) leads to polyfunctional δ-diketones. nih.govnih.gov These diketones can then be used for further heterocyclization reactions. nih.gov Additionally, 3-oxo-3-arylpropanenitriles can participate in ring-opening and cyclization reactions, for example, with benzothiazoles promoted by I₂/K₂S₂O₈ to afford 3-aryl-4H-benzo[b] ias.ac.inresearchgate.netthiazine-2-carbonitriles. researchgate.net

Preparation of Functionalized Arylpropanenitrile Building Blocks

The creation of diverse molecular libraries, particularly for applications like drug discovery, depends on the availability of a wide range of functionalized building blocks. nih.gov Arylpropanenitriles containing additional functional groups are valuable scaffolds for further chemical modification. The development of new synthetic pathways is crucial for producing these tailormade building blocks with controlled molecular structures. klinger-lab.de

The synthesis of nitrile-containing building blocks is of great interest due to their prevalence in pharmaceuticals and their versatility as synthetic intermediates. digitellinc.com Strategies often involve the development of robust synthetic pathways that are compatible with various functional groups. This allows for the creation of multifunctional precursors that can undergo subsequent, selective chemical transformations to build molecular complexity. klinger-lab.de The careful selection and synthesis of these foundational molecules are instrumental in constructing libraries of compounds for various chemical and biological applications. nih.gov

Mechanistic Investigations and Computational Studies in Arylpropanenitrile Chemistry

Quantum Chemical and Computational Modeling Approaches

Density Functional Theory (DFT) for Reactivity Prediction and Energy Barrier Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the reactivity of nitrile-containing compounds and analyzing the energy barriers of their reactions. nih.govacs.orgnih.gov This theoretical approach allows for the investigation of the electronic structure and properties of molecules, providing insights into their chemical behavior. bioscipublisher.comscirp.org DFT calculations are particularly useful in understanding the reactivity of the nitrile group, which, due to its polarized triple bond, can participate in a variety of interactions. nih.gov

A key application of DFT in this context is the calculation of activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to occur. nih.gov These calculated Ea values serve as a relative scale to predict the tendency of a nitrile group in a specific chemical environment to react with nucleophiles, such as the thiol group of cysteine. nih.gov For instance, studies have shown that when the calculated activation energy for the reaction of a nitrile with a thiol nucleophile is significantly low (e.g., much less than 16 kcal/mol), the reaction is likely to occur rapidly. nih.gov

The B3LYP functional, combined with a 6-311++G(d,p) basis set, is a commonly employed DFT method for these types of investigations. nih.gov This approach has been shown to provide a good correlation between calculated activation energies and experimentally determined kinetic data for the reaction of various nitriles with cysteine. nih.govnih.gov This agreement underscores the predictive power of DFT in assessing both the reactivity of nitriles towards biological targets and their potential toxicity as electrophilic agents. nih.govacs.orgnih.gov

The reliability of DFT predictions is dependent on the chosen functional and basis set. nsf.gov While DFT methods have seen significant advancements and are generally reliable for main group chemistry, unexpected disagreements can arise. chemrxiv.org Therefore, careful selection and validation of the computational method are crucial for obtaining accurate reactivity predictions and energy barrier analyses. nsf.govchemrxiv.org

Table 1: Representative DFT Functionals and Basis Sets in Reactivity Studies

| DFT Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Predicting reactivity of nitriles with cysteine. nih.gov |

| B3LYP | 6-311G(d,p) | Elucidating electronic structure of cycloadducts. mdpi.com |

| PBE | - | Investigating kinetics of methanol (B129727) synthesis. nsf.gov |

| HSE | - | Investigating kinetics of methanol synthesis. nsf.gov |

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies, primarily employing DFT, provide detailed insights into the reaction pathways and the structures of transition states involved in the reactions of arylpropanenitriles. nih.govmdpi.com A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration between reactants and products. youtube.comyoutube.com Understanding the geometry and energy of the transition state is crucial for elucidating the reaction mechanism.

For the reaction of a nitrile with a nucleophile like cysteine, computational studies have revealed a concerted synchronous mechanism. nih.gov This means that the nucleophilic attack by the sulfur atom of cysteine and the protonation of the nitrile nitrogen occur simultaneously. nih.gov During this process, the hybridization of the nitrile carbon changes from sp to sp2. nih.gov This is observable through changes in bond lengths and angles along the intrinsic reaction coordinate (IRC) pathway, which maps the lowest energy path from reactants to products via the transition state. nih.gov

The transition state in such reactions often exhibits a ring-like structure, for example, a chair-like conformation. nih.gov The structure of the transition state is an intermediate between the reactants and products, featuring partial bonds that are in the process of forming or breaking. youtube.com

Computational methods can also be used to explore different potential reaction pathways and their corresponding energy barriers. mdpi.compku.edu.cn For instance, in a given reaction, there might be multiple pathways leading to different products. mdpi.com By calculating the activation energy for each pathway, researchers can predict the major reaction products. pku.edu.cn

The study of multi-step reactions involves identifying reaction intermediates, which are stable species formed in one step and consumed in the next. youtube.com Each step in a multi-step reaction has its own transition state, and the step with the highest activation energy is the rate-determining step. youtube.com

Table 2: Key Concepts in Theoretical Reaction Pathway Analysis

| Concept | Description |

|---|---|

| Transition State | The highest energy point on a reaction coordinate, representing the barrier to reaction. youtube.comyoutube.com |

| Reaction Intermediate | A stable species formed in one step of a multi-step reaction and consumed in a subsequent step. youtube.com |

| Reaction Pathway | The sequence of elementary steps that lead from reactants to products. umn.edu |

| Activation Energy | The minimum energy required for a reaction to occur. nih.gov |

| Intrinsic Reaction Coordinate (IRC) | The lowest-energy path connecting reactants and products through the transition state. nih.gov |

Computational Prediction of Interactions between Nitriles and Biological Thiol Nucleophiles (e.g., Cysteine)

Computational methods are instrumental in predicting and characterizing the interactions between nitriles, including 3-(3-methylphenyl)propanenitrile, and biological thiol nucleophiles like cysteine. nih.govnih.gov These interactions are significant as they can lead to the formation of covalent bonds, a process relevant to both drug action and toxicity. nih.govnih.gov

The sulfhydryl group of cysteine is a key nucleophile in biological systems. nih.gov While the thiol (RSH) itself is a weak nucleophile, its deprotonated form, the thiolate (RS-), is a much more reactive "soft" nucleophile. nih.gov Computational models can simulate the nucleophilic attack of the cysteine thiolate on the electrophilic carbon atom of the nitrile group. nih.gov

DFT calculations are a primary tool for these predictions. nih.gov By modeling the reaction between a nitrile and a thiol, researchers can calculate the activation energy, which provides a quantitative measure of the nitrile's reactivity towards cysteine. nih.govnih.gov A lower activation energy suggests a higher propensity for the reaction to occur. nih.gov These computational predictions have been shown to correlate well with experimental kinetic data. nih.govnih.gov

The interaction typically proceeds through the formation of a thioimidate intermediate, which can then evolve into a more stable thiazoline (B8809763) product. nih.gov Computational studies can elucidate the energetics of this entire process, from the initial approach of the reactants to the formation of the final products. nih.gov

The electrophilicity of the nitrile group, and thus its reactivity towards thiols, is influenced by the electronic effects of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups attached to the aromatic or heteroaromatic ring increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. researchgate.net

Table 3: Factors Influencing Nitrile-Thiol Interactions

| Factor | Description |

|---|---|

| Nitrile Electrophilicity | The electron-deficient nature of the nitrile carbon, which makes it susceptible to nucleophilic attack. This is influenced by substituents on the aryl ring. researchgate.net |

| Nucleophilicity of Thiol | The reactivity of the thiol group, which is significantly enhanced in its deprotonated thiolate form. nih.gov |

| Activation Energy | The energy barrier for the reaction between the nitrile and the thiol. A lower activation energy indicates a more favorable interaction. nih.gov |

| Reaction Mechanism | The step-by-step process of the interaction, often involving the formation of a thioimidate intermediate. nih.gov |

Structure-Reactivity Relationships in this compound Analogues

The reactivity of analogues of this compound is significantly influenced by their chemical structure. Structure-reactivity relationship (SRR) studies investigate how variations in the molecular structure affect the chemical reactivity of a series of related compounds. rsc.org

In the context of arylpropanenitriles, the nature and position of substituents on the phenyl ring play a crucial role in determining the reactivity of the nitrile group. For example, the presence of electron-withdrawing groups on the aromatic ring generally increases the electrophilicity of the nitrile carbon. researchgate.net This enhanced electrophilicity makes the nitrile more susceptible to nucleophilic attack, for instance, by a thiol group. researchgate.net

Conversely, electron-donating groups on the phenyl ring would be expected to decrease the reactivity of the nitrile group towards nucleophiles. The methyl group in this compound is a weak electron-donating group, which will have a modest effect on the reactivity of the nitrile compared to an unsubstituted phenylpropanenitrile.

Computational studies, such as those using DFT, can be employed to systematically investigate these structure-reactivity relationships. By calculating reactivity descriptors (e.g., activation energies for reactions with nucleophiles, atomic charges) for a series of analogues with different substituents, it is possible to build quantitative structure-reactivity relationship (QSAR) models. These models can then be used to predict the reactivity of new, unsynthesized analogues.

Experimental studies, such as kinetic measurements of reaction rates, are essential for validating the predictions from computational models and for establishing robust structure-reactivity relationships. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cysteine |

Advanced Applications and Derivatization in Specialized Chemical Fields

Role as a Chemical Intermediate in Fine Chemical Synthesis

As a versatile intermediate, 3-(3-Methylphenyl)propanenitrile is a key starting material in the synthesis of fine chemicals. Nitriles are a valuable class of compounds utilized across multiple industries, including plastics, pharmaceuticals, and fine chemicals. Their facile conversion into other functional groups, such as amines, carboxylic acids, and ketones, makes them fundamental building blocks in organic synthesis. The presence of the 3-methylphenyl group adds lipophilicity and provides a site for further aromatic substitution reactions, enhancing its utility. For instance, analogous compounds like 3-phenylpropanenitrile serve as crucial intermediates in various synthetic pathways, underscoring the importance of this structural class. evitachem.com

The nitrile group is a powerful functional handle for the construction of nitrogen-containing heterocycles. researchgate.net The reactivity of both the cyano group and the adjacent methylene (B1212753) protons in this compound allows it to participate in various cyclization reactions.

Formation of Pyrimidines and Pyridines: The activated methylene group can undergo condensation reactions with 1,3-dielectrophiles. For example, reaction with β-dicarbonyl compounds in the presence of a base can lead to the formation of highly substituted pyridine (B92270) derivatives. Similarly, it can be a component in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidines.

Synthesis of Thiazoles: In cascade reactions, the nitrile functionality can be transformed to a thioamide in situ, which can then react with α-haloketones in a Hantzsch-type synthesis to yield substituted thiazoles. nih.gov

Construction of Fused Heterocycles: The aromatic ring of this compound can be functionalized (e.g., via nitration or halogenation) prior to cyclization reactions. An ortho-amino group, for instance, could be introduced and subsequently cyclized with the propanenitrile side chain to form fused heterocyclic systems like quinolines or their partially saturated analogues.

The versatility of nitriles as precursors is highlighted in numerous synthetic strategies for heterocycles, including pyrazoles, imidazoles, and oxazoles, often through multicomponent reaction pathways. mdpi.comnih.gov

The nitrile group has become a highly valued pharmacophore in modern drug design, with over 30 nitrile-containing drugs approved by the FDA. researchgate.netnih.govrsc.org Incorporating a nitrile into a lead compound is a promising strategy to enhance its pharmacological profile. rsc.org this compound serves as a building block for pharmaceutical intermediates, leveraging the unique properties of the nitrile group. evitachem.com For example, the closely related 3-phenylpropylamine, produced by the hydrogenation of 3-phenylpropanenitrile, is a key intermediate in the synthesis of carboxypeptidase B enzyme inhibitors and antimuscarinic agents. evitachem.com

The design principles of using a nitrile as a pharmacophore are multifaceted:

| Design Principle | Description | Reference |

| Bioisosterism | The nitrile group can act as a bioisostere for a carbonyl group, mimicking its hydrogen-bonding acceptor capabilities but with a smaller size and different electronic properties. It can also serve as a surrogate for hydroxyl and carboxyl groups. | researchgate.netnih.gov |

| Enhanced Target Binding | Due to the strong electronegativity of the nitrogen atom, the nitrile group is an excellent hydrogen bond acceptor. This allows it to form strong interactions with amino acid residues (like arginine) in protein binding pockets, enhancing binding affinity. | nih.govnih.gov |

| Modulation of Physicochemical Properties | The incorporation of a nitrile generally lowers the logP value, which can improve a compound's solubility and overall pharmacokinetic profile. | nih.gov |

| Metabolic Stability | The nitrile group is relatively stable to metabolic degradation, which can improve the half-life of a drug. | |

| Covalent Inhibition | In some cases, particularly with α,β-unsaturated nitriles, the group can act as a Michael acceptor, reacting with nucleophilic residues like serine or cysteine in an enzyme's active site to form a reversible or irreversible covalent bond. | nih.govnih.gov |

Nitrile-containing compounds are important precursors in materials science, used in the production of specialty polymers, resins, and fibers. ontosight.ai The unique properties of this compound make it a candidate for creating advanced materials.

Polymer Synthesis: The nitrile group can be polymerized or copolymerized to form nitrogen-containing polymers with unique thermal and chemical properties. Furthermore, derivatives of this compound can be used to create ligands for catalysts used in polymerization. For instance, α-diimine nickel catalysts are used for ethylene (B1197577) polymerization, and modifying the ligands on such catalysts allows for precise control over the resulting polyethylene's crystallinity and mechanical properties, leading to materials ranging from high-strength plastics to thermoplastic elastomers. acs.org

Liquid Crystals: The rigid phenyl ring combined with the polar nitrile group are structural features common in liquid crystalline materials. By incorporating this moiety into larger, more complex molecular structures, new liquid crystals could be developed. ontosight.ai

Functional Coatings: The reactivity of the nitrile group allows it to be chemically grafted onto surfaces, potentially creating functional coatings with tailored properties such as hydrophobicity or chemical resistance.

Stereoselective Synthesis of Chiral Arylpropanenitriles and their Applications

The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, as different stereoisomers can have vastly different biological activities. numberanalytics.com The creation of chiral arylpropanenitriles, where a stereocenter is introduced, is a key synthetic challenge with significant applications.

Methods for achieving stereoselective synthesis include the use of chiral auxiliaries, chiral catalysts, and biocatalysis. numberanalytics.com

| Method | Description | Example/Principle | Reference |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step. | (-)-8-phenylmenthol can be used as a chiral auxiliary in reactions with α,β-unsaturated esters to achieve high diastereoselectivity. A similar strategy could be applied to precursors of this compound. | numberanalytics.comnih.gov |

| Organocatalysis | Small, chiral organic molecules are used to catalyze a reaction enantioselectively. | Axially chiral styrene-based organocatalysts have been designed to catalyze cascade reactions, creating complex chiral products with high enantioselectivity through mechanisms involving controlled π-π interactions and hydrogen bonding. | snnu.edu.cn |

| Metal-Catalyzed Asymmetric Hydrogenation | A prochiral alkene precursor can be asymmetrically hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to create a chiral center. |

The resulting chiral arylpropanenitriles are valuable intermediates for synthesizing optically active drugs. The stereocenter can be preserved or transformed in subsequent reactions to build complex, single-enantiomer pharmaceutical agents.

Integration of this compound in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and improving atom economy. mdpi.comnih.gov The functional groups of this compound make it an excellent substrate for such processes.

A notable example of a cascade reaction involves the palladium-catalyzed reaction of 3-hydroxypropionitrile (B137533) derivatives with arylboronic acids. researchgate.net This sequence can involve an aryl addition, elimination of the hydroxyl group, and a subsequent reduction or a second arylation, all in one pot. Adapting this to this compound could allow for the rapid synthesis of complex 1,3-diarylpropanenitrile structures.

The key features of this compound that enable its use in MCRs are:

The Nucleophilic/Electrophilic Nitrile Carbon: Can be attacked by nucleophiles or participate in cycloadditions.

The Acidic α-Methylene Protons: Can be deprotonated to form a carbanion, which acts as a nucleophile in Michael additions or Knoevenagel condensations. nih.gov

The Aromatic Ring: Can be functionalized or participate in reactions like Friedel-Crafts alkylations within a cascade sequence.

These reactions can rapidly generate molecular diversity, providing access to libraries of complex compounds, particularly heterocycles like thiazoles and pyrimidines, for screening in drug discovery programs. nih.govchebanov.org

Emerging Applications in Agrochemical and Dye Chemistry (Focus on Chemical Transformations)

Beyond pharmaceuticals, this compound and its derivatives have potential applications in the agrochemical and dye industries, driven by specific chemical transformations.

Agrochemicals: Nitriles are precursors to various agrochemicals, including pesticides and plant growth regulators. ontosight.aicymitquimica.com For instance, studies on chlorinated derivatives of 3-phenylpropionitrile (B121915) have shown plant growth-regulating activity, which is attributed to their metabolism into corresponding phenylacetic acid derivatives. evitachem.com The chemical transformation of this compound, for example through α-halogenation followed by substitution, could yield novel candidates for agrochemical screening.

Dye Chemistry: The core structure of this compound can be incorporated into dye molecules. The key transformation involves introducing a chromophore (a light-absorbing group) and often an auxochrome (a group that modifies the light absorption). The phenyl ring is an ideal site for electrophilic substitution to attach these groups. A common strategy is to introduce a nitro group, reduce it to an amine, and then perform a diazo coupling reaction to create a vibrant azo dye. ontosight.ai A complex dye molecule, Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-, incorporates the 3-methylphenyl and propanenitrile moieties, directly illustrating this application. nih.gov

Future Research Directions and Perspectives in Arylpropanenitrile Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of arylpropanenitriles, including 3-(3-Methylphenyl)propanenitrile, is undergoing a paradigm shift towards greener and more sustainable practices. Future research will heavily focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising avenues is the application of biocatalysis . The use of engineered enzymes, such as aldoxime dehydratases (Oxd), offers a highly efficient and environmentally benign route to aromatic nitriles. nih.gov Researchers are working on engineering these enzymes to enhance their substrate scope and catalytic efficiency for a wider range of substituted benzaldoximes, which are precursors to arylpropanenitriles. nih.gov This biocatalytic approach operates under mild reaction conditions and avoids the use of toxic reagents, making it a highly attractive alternative to traditional chemical methods. nih.gov

Photoredox catalysis is another rapidly emerging area that holds immense potential for the synthesis of arylpropanenitriles. chemrxiv.org Visible-light-mediated reactions offer a powerful tool for activating C(sp³)–H bonds under mild conditions, enabling the direct conversion of methylarenes to the corresponding aryl nitriles without the need for harsh reagents or high temperatures. chemrxiv.org Future work will likely focus on expanding the scope of photocatalytic systems, including the development of new, more efficient, and robust organic dye photocatalysts. chemrxiv.org The application of these methods to a broader range of substrates, including complex drug molecules, is an active area of investigation. chemrxiv.org

Furthermore, the development of flow chemistry and continuous manufacturing processes presents a significant opportunity for the sustainable production of arylpropanenitriles. nih.govdoi.org Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scale-up. nih.gov Research in this area will aim to develop fully continuous processes, integrating synthesis, purification, and analysis in a single, streamlined workflow. doi.org

| Methodology | Key Advantages | Future Research Focus |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste, use of renewable resources. nih.gov | Enzyme engineering for broader substrate scope and improved efficiency. nih.gov |

| Photoredox Catalysis | Mild conditions, activation of inert C-H bonds, avoidance of toxic reagents. chemrxiv.org | Development of new photocatalysts, expansion of substrate scope. chemrxiv.org |

| Flow Chemistry | Enhanced process control, improved safety, scalability. nih.gov | Development of fully integrated and automated continuous synthesis platforms. doi.org |

Exploration of Undiscovered Reactivity Profiles and Selective Transformations

Beyond novel synthetic methods, a significant area of future research lies in uncovering new reactivity patterns of the arylpropanenitrile scaffold. This includes the selective functionalization of both the aromatic ring and the propanenitrile side chain.

A key focus will be on the C–H activation of the aromatic ring. researchgate.netrsc.org Developing catalytic systems, for instance, using rhodium(III) or palladium catalysts, that can selectively activate and functionalize specific C–H bonds on the phenyl ring of compounds like this compound will open up new avenues for creating diverse molecular architectures. nih.govrsc.org This would allow for the late-stage functionalization of the aromatic core, providing access to a wide array of derivatives with potentially enhanced biological or material properties. researchgate.net

The reactivity of the nitrile group itself also presents opportunities for exploration. While the transformation of nitriles into amines, amides, and carboxylic acids is well-established, future research could focus on novel and more selective transformations. This includes exploring new catalytic systems for reactions such as cycloadditions or the direct incorporation of the nitrile carbon into new ring systems. The hydrocyanation of alkenes and alkynes, a fundamental reaction for nitrile synthesis, continues to be an area of active mechanistic investigation to improve regioselectivity and efficiency. acs.orgresearchgate.nettue.nltue.nl

Advanced Mechanistic Insights through Integrated Experimental and Computational Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The integration of experimental techniques with advanced computational methods, such as Density Functional Theory (DFT), will be instrumental in elucidating the intricate details of arylpropanenitrile synthesis and reactivity.

DFT calculations are being increasingly used to study the reaction pathways of various transformations, including hydrocyanation reactions and photocatalytic processes. acs.orgrsc.orgnih.gov These computational studies can provide valuable insights into transition state geometries, reaction energetics, and the factors that govern regioselectivity and stereoselectivity. researchgate.netrsc.org For instance, DFT studies on nickel-catalyzed hydrocyanation have helped to rationalize the role of ligands in controlling the outcome of the reaction. researchgate.net Future research will likely see an expansion of these computational studies to a wider range of reactions involving arylpropanenitriles, providing a predictive framework for catalyst and reaction design.

Combining computational data with experimental evidence from kinetic studies and spectroscopic analysis will provide a comprehensive picture of the reaction mechanisms. acs.orgnih.gov This integrated approach will be vital for unraveling complex reaction networks and for the development of next-generation catalytic systems.

Targeted Derivatization Strategies for Enhanced Chemical Functionality

The ability to precisely modify the structure of this compound and other arylpropanenitriles is key to tuning their properties for specific applications. Future research will focus on developing targeted derivatization strategies to enhance their chemical functionality.

This includes the functionalization of the aromatic ring to introduce various substituents that can modulate the electronic and steric properties of the molecule. nih.govnih.govrsc.org For example, the introduction of hydroxyl groups can significantly impact the biological activity of related drug molecules by influencing their interaction with receptors. nih.gov The development of selective halogenation, nitration, and other electrophilic substitution reactions will be important in this context. nih.govrsc.org

Simultaneously, the modification of the nitrile group and the adjacent aliphatic chain will be explored to create new functionalities. nih.gov This could involve the development of novel reduction methods to access chiral amines or the exploration of reactions that transform the nitrile into various heterocyclic scaffolds. Strategies for the simultaneous derivatization of multiple functional groups within a molecule are also being developed to improve analytical performance in metabolomics, a concept that could be applied to the targeted analysis of arylpropanenitrile derivatives. nih.gov

Scalability and Industrial Implementation of Arylpropanenitrile Synthesis Protocols

A critical aspect of future research will be to ensure that novel and sustainable synthetic methodologies for arylpropanenitriles are scalable and can be implemented in an industrial setting. This requires addressing the challenges associated with transitioning from laboratory-scale experiments to large-scale production.

Process intensification will play a key role in making the synthesis of compounds like this compound more efficient and economically viable. ucl.ac.uk This involves the use of technologies such as continuous flow reactors, which can lead to significant reductions in reactor size, energy consumption, and waste generation compared to traditional batch processes. nih.gov

The development of robust and reusable catalysts is another crucial factor for industrial applicability. For instance, in biocatalysis, the immobilization of enzymes can facilitate their recovery and reuse, thereby reducing costs. nih.gov Similarly, in photocatalysis, the development of stable and recyclable photocatalysts is an active area of research. researchgate.netmdpi.comresearchgate.net

The successful industrial implementation of new synthesis protocols will require a multidisciplinary approach, involving collaboration between synthetic chemists, chemical engineers, and process chemists to optimize reaction conditions, ensure process safety, and develop efficient downstream processing and purification methods. ucl.ac.uk The continuous flow synthesis of complex intermediates has already demonstrated significant advantages in reducing production cycles and waste, highlighting the transformative potential of these technologies for the fine chemical industry. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methylphenyl)propanenitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methylphenol derivatives with acrylonitrile in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent (e.g., DMF) is a common approach . Optimization involves adjusting reaction time (12-24 hours), temperature (80-100°C), and stoichiometric ratios (1:1.2 molar ratio of phenol to acrylonitrile). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How should researchers safely handle and store this compound to minimize health risks?

- Methodological Answer : Store in tightly sealed containers in a cool, dry, well-ventilated area away from oxidizers. Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. For spills, employ inert absorbents (e.g., vermiculite) and avoid water to prevent contamination . Acute toxicity data (LD50 oral, rat: ~500 mg/kg) suggest strict adherence to exposure limits (<1 mg/m³) and immediate decontamination protocols .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm aromatic protons (δ 6.8-7.4 ppm) and nitrile carbon (δ ~120 ppm). FT-IR identifies the nitrile group (C≡N stretch at ~2240 cm⁻¹). HPLC-MS (C18 column, acetonitrile/water mobile phase) verifies molecular ion peaks (m/z ≈ 161.2) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., cell lines, incubation time, dosage). Use structure-activity relationship (SAR) studies to isolate variables (e.g., substituent electronic effects). For example, fluorinated analogs may show enhanced lipophilicity and receptor binding compared to methyl derivatives, explaining divergent antimicrobial results .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and reactive sites (e.g., nitrile group). Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., cytochrome P450), highlighting binding affinities and steric clashes. Validate predictions with experimental kinetic assays (e.g., IC₅₀ measurements) .

Q. How does the electronic nature of substituents on the phenyl ring influence the chemical stability and reaction pathways of this compound?

- Methodological Answer : Electron-donating groups (e.g., -CH₃) increase aromatic ring electron density, stabilizing intermediates in nucleophilic substitutions. Conversely, electron-withdrawing groups (e.g., -NO₂) may accelerate nitrile hydrolysis. Use Hammett plots to correlate substituent σ values with reaction rates (e.g., SNAr reactions) .

Q. What strategies can be employed to scale up the synthesis of this compound while maintaining reproducibility and purity?

- Methodological Answer : Transition from batch to continuous flow reactors for precise control of residence time and temperature. Implement in-line PAT (process analytical technology) tools (e.g., FT-IR probes) for real-time monitoring. Post-synthesis, use crystallization (ethanol/water solvent system) to achieve >99% purity for industrial-grade batches .

Q. How can cross-contamination be minimized when synthesizing this compound derivatives with similar structures?

- Methodological Answer : Use dedicated glassware and HPLC-grade solvents to prevent carryover. Implement QC checkpoints (e.g., TLC at Rf = 0.3, hexane:ethyl acetate 3:1) after each reaction step. For structurally similar analogs (e.g., 3-(4-methylphenyl)propanenitrile), employ preparative HPLC with gradient elution for separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.